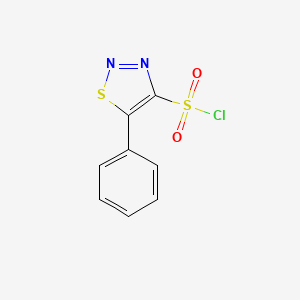

5-Phenylthiadiazole-4-sulfonyl chloride

CAS No.: 2287322-45-4

Cat. No.: VC4228560

Molecular Formula: C8H5ClN2O2S2

Molecular Weight: 260.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2287322-45-4 |

|---|---|

| Molecular Formula | C8H5ClN2O2S2 |

| Molecular Weight | 260.71 |

| IUPAC Name | 5-phenylthiadiazole-4-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H |

| Standard InChI Key | FIVQNRFMBWTADJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Data

The compound has the molecular formula C₈H₅ClN₂O₂S₂ and a molecular weight of 260.7 g/mol . Key structural features include:

-

Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

-

Phenyl substituent: Attached at the 5-position, enhancing aromatic conjugation.

-

Sulfonyl chloride group: Positioned at the 4-position, responsible for high reactivity.

Spectral Data:

-

¹H NMR (CDCl₃): Signals at δ 8.08 (d, 2H, ArH) and 7.67 (d, 2H, ArH) .

-

IR: Peaks at 1220 cm⁻¹ (S=O asymmetric stretch) and 1089 cm⁻¹ (S=O symmetric stretch) .

Synthesis Methods

Chlorination of Thiadiazole Thiol Precursors

The most common route involves chlorination of 5-phenyl-1,2,3-thiadiazole-4-thiol (Scheme 1):

-

Thiol Preparation: Cyclization of 4-chlorobenzoyl chloride with thiosemicarbazide yields the thiadiazole-thiol intermediate .

-

Chlorination: Treatment with chlorine gas (Cl₂) in a dichloromethane/water mixture at -2°C converts the -SH group to -SO₂Cl .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | -2°C to 0°C |

| Solvent | Dichloromethane/H₂O |

| Yield | 42% |

Alternative Route via Sulfonation

A patent method for analogous sulfonyl chlorides involves:

-

Sulfonation: Reaction of 1,2-naphthoquinone-2-diazide with chlorosulfuric acid.

-

Chlorination: Addition of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert sulfonic acid intermediates to sulfonyl chlorides .

Key Optimization:

Chemical Reactivity and Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes reactions with:

-

Alcohols: Produces sulfonate esters (e.g., polymer crosslinkers).

-

Grignard Reagents: Generates sulfones for materials science.

Example: Reaction with piperazine yields 5-phenylthiadiazole-4-sulfonamide derivatives tested for antiviral activity .

Biological Activity

-

Antiviral Properties: Derivatives inhibit tobacco mosaic virus (TMV) with IC₅₀ values comparable to ningnanmycin .

-

Anticancer Potential: Thiadiazole sulfonamides exhibit cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 12–45 μM) .

Mechanism: Sulfonamide derivatives interfere with enzyme active sites (e.g., carbonic anhydrase) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 112–114°C | |

| Solubility | Soluble in CH₂Cl₂, DMF | |

| Stability | Hygroscopic; store at 2–8°C |

Industrial and Research Applications

Pharmaceutical Intermediate

-

Key precursor for sulfonamide drugs targeting carbonic anhydrase and cyclooxygenase .

-

Used in synthesizing PET radiotracers for imaging.

Materials Science

-

Modifies polymer surfaces via sulfonation to enhance hydrophilicity.

-

Crosslinking agent in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume